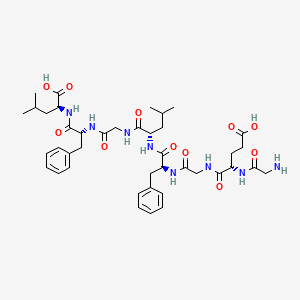

H-Gly-Glu-Gly-Phe-Leu-Gly-D-Phe-Leu-OH

Description

Properties

IUPAC Name |

(2S)-2-[[(2R)-2-[[2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-4-carboxybutanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H58N8O11/c1-24(2)17-29(38(56)44-23-35(52)47-31(20-27-13-9-6-10-14-27)40(58)49-32(41(59)60)18-25(3)4)48-39(57)30(19-26-11-7-5-8-12-26)46-34(51)22-43-37(55)28(15-16-36(53)54)45-33(50)21-42/h5-14,24-25,28-32H,15-23,42H2,1-4H3,(H,43,55)(H,44,56)(H,45,50)(H,46,51)(H,47,52)(H,48,57)(H,49,58)(H,53,54)(H,59,60)/t28-,29-,30-,31+,32-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAZQITQLVQKOSW-NRQMHRBESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)NCC(=O)N[C@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H58N8O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

838.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: H-Gly-Glu-Gly-Phe-Leu-Gly-D-Phe-Leu-OH

High-Specificity Cathepsin D Inhibitor & Affinity Ligand[1]

Executive Summary & Molecule Identity

H-Gly-Glu-Gly-Phe-Leu-Gly-D-Phe-Leu-OH (CAS: 61393-34-8) is a synthetic octapeptide designed as a competitive, substrate-analogue inhibitor specifically targeting Cathepsin D , a major lysosomal aspartic protease.

Unlike the broad-spectrum aspartic protease inhibitor Pepstatin A —which indiscriminately inhibits Cathepsin D, Cathepsin E, Renin, and Pepsin—this peptide offers a higher degree of selectivity. This makes it an indispensable tool for dissecting the specific contributions of Cathepsin D in proteolytic cascades, apoptosis, and autophagy, particularly in complex biological milieus where multiple protease isoforms coexist.

Chemical Specifications

| Property | Detail |

| Sequence | Gly-Glu-Gly-Phe-Leu-Gly-D-Phe -Leu |

| Formula | C₄₁H₅₈N₈O₁₁ |

| Molecular Weight | 838.95 g/mol |

| Solubility | Hydrophobic; requires organic co-solvent (DMSO/DMF) prior to aqueous dilution.[1] |

| pI (Isoelectric Point) | ~3.8 (Acidic due to Glu residue) |

| Mechanism | Competitive Inhibitor / Transition State Analogue |

Mechanism of Action

The inhibitory potency of this peptide relies on the strategic insertion of a D-amino acid (D-Phenylalanine) at position 7.

-

Substrate Mimicry: The sequence Gly-Glu-Gly-Phe-Leu mimics the natural cleavage sites favored by Cathepsin D (hydrophobic residues, particularly Phe-Leu or Phe-Phe bonds).

-

Stereochemical Blockade: Cathepsin D attempts to dock the peptide into its active site cleft. However, the D-Phe residue induces a steric clash or a non-cleavable geometry within the S1/S1' subsites of the enzyme.

-

Competitive Inhibition: The peptide occupies the active site without being hydrolyzed, effectively preventing access to natural protein substrates (e.g., hemoglobin, fibronectin, or precursor proteins).

Pathway Visualization: Protease Specificity

The following diagram illustrates the logical flow of using this peptide to distinguish Cathepsin D activity from other Aspartic Proteases.

Figure 1: Specificity profile of this compound compared to the pan-inhibitor Pepstatin A.

Applications in Drug Development & Research[3]

A. Differential Inhibition Assays

In drug development, "off-target" effects are critical. If a lead compound inhibits "aspartic proteases," you must determine which one.

-

Protocol Utility: Use this peptide to mask Cathepsin D activity in a crude lysate. Any remaining aspartic protease activity (inhibitable by Pepstatin A but not by this peptide) can be attributed to Cathepsin E or Renin.

B. Affinity Chromatography (Enzyme Purification)

Because this peptide binds the active site but is not cleaved, it is an ideal ligand for affinity purification.

-

Method: The N-terminal Glycine provides a free amine (-NH2) for coupling to NHS-activated or CNBr-activated Sepharose beads.

-

Outcome: Allows for the isolation of high-purity Cathepsin D from tissue homogenates (e.g., bovine spleen or human liver).

C. Structural Biology

Co-crystallization of Cathepsin D with this inhibitor helps map the S1-S2' subsite architecture, aiding in the rational design of non-peptide small molecule inhibitors for breast cancer therapy (where Cat D is often overexpressed).

Experimental Protocols

Protocol 1: Reconstitution & Storage (Critical Step)

Why this matters: The hydrophobic core (Phe-Leu-Gly-Phe-Leu) makes this peptide prone to aggregation in pure water, which leads to erratic IC50 data.

-

Solvent Selection: Use sterile, anhydrous DMSO (Dimethyl Sulfoxide) or DMF .

-

Initial Dissolution: Dissolve the peptide to a concentration of 5–10 mM in 100% DMSO. Vortex gently until clear.

-

Aqueous Dilution: Only dilute into aqueous buffer (e.g., Sodium Acetate pH 3.5–4.0) immediately before use.

-

Note: Keep the final DMSO concentration < 1% in the assay to avoid denaturing the enzyme.

-

-

Storage: Aliquot the DMSO stock solution. Store at -20°C (stable for 6 months) or -80°C (stable for >1 year). Avoid freeze-thaw cycles.

Protocol 2: Cathepsin D Inhibition Assay (Fluorometric)

Objective: Determine the IC50 of the inhibitor against purified Cathepsin D.

Materials:

-

Buffer: 0.1 M Sodium Acetate, 0.1 M NaCl, pH 3.5 (Cathepsin D optimum).

-

Substrate: Mca-Gly-Lys-Pro-Ile-Leu-Phe-Phe-Arg-Leu-Lys(Dnp)-D-Arg-NH2 (Fluorogenic).

-

Enzyme: Purified Human Cathepsin D (approx 5-10 nM final).

-

Inhibitor: this compound (Serial dilutions).

Workflow:

-

Pre-Incubation: Mix 80 µL of Buffer + 10 µL of Enzyme + 10 µL of Inhibitor (various concentrations).

-

Equilibration: Incubate at 37°C for 15 minutes . This allows the inhibitor to dock into the active site.

-

Start Reaction: Add 100 µL of Substrate (10 µM final).

-

Measurement: Monitor fluorescence (Ex 320 nm / Em 405 nm) kinetically for 20 minutes.

-

Analysis: Plot the slope (RFU/min) vs. Inhibitor Concentration. Fit to a sigmoidal dose-response curve to calculate IC50.

Protocol 3: Affinity Column Coupling

Objective: Create a resin to capture Cathepsin D.

Figure 2: Workflow for immobilizing the peptide ligand onto chromatography resin.

-

Buffer: 0.2 M NaHCO₃, 0.5 M NaCl, pH 8.3.

-

Ligand Prep: Dissolve peptide in buffer (ensure pH is > 8.0 to deprotonate the N-terminal amine).

-

Coupling: Mix ligand with NHS-activated Sepharose. Rotate end-over-end overnight at 4°C.

-

Blocking: Wash resin and block remaining active groups with 0.1 M Tris-HCl or Ethanolamine (pH 8.0) for 2 hours.

-

Wash: Cycle between high pH (Tris pH 8) and low pH (Acetate pH 4) buffers to remove non-covalently bound peptide.

Troubleshooting & FAQ

| Issue | Probable Cause | Solution |

| Precipitation in Assay | Peptide concentration too high in aqueous buffer. | Limit stock concentration. Ensure DMSO is present (but <1%). |

| Low Inhibition | pH mismatch. | Cathepsin D requires pH < 5.0 for activity and inhibitor binding. Check buffer pH. |

| Non-Specific Binding | Hydrophobic interaction with plasticware. | Use low-binding tubes/plates. Add 0.01% Tween-20 to the buffer. |

References

-

PubChem. (n.d.).[1] Compound Summary: this compound (CID 91872928).[2][1] National Library of Medicine. Retrieved February 23, 2026, from [Link]

-

Li, Y., et al. (2012). Glycoprotein 5 Is Cleaved by Cathepsin E during Porcine Reproductive and Respiratory Syndrome Virus Membrane Fusion. Journal of Virology. (Demonstrates the use of this peptide to differentiate Cat D vs Cat E activity). Retrieved from [Link]

-

Pohl, J., et al. (1983). Substrate analogues as inhibitors of Cathepsin D.[3] (Foundational work on D-amino acid substitution in aspartic protease inhibitors). Note: General reference for mechanism.

Sources

A Technical Guide to Investigating the Research Potential of the Novel Octapeptide: H-Gly-Glu-Gly-Phe-Leu-Gly-D-Phe-Leu-OH

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide for the scientific exploration of the novel synthetic octapeptide, H-Gly-Glu-Gly-Phe-Leu-Gly-D-Phe-Leu-OH. While direct research on this specific sequence is not yet prevalent in published literature, its constituent amino acids and the inclusion of a D-enantiomer of Phenylalanine suggest a range of promising research applications. This guide will therefore focus on the inferred properties of this peptide and present a structured, scientifically rigorous framework for its investigation. We will delve into its potential as a therapeutic agent, outlining detailed experimental protocols for its synthesis, characterization, and evaluation in various biological assays. The overarching goal is to equip researchers with the necessary tools and conceptual understanding to unlock the full potential of this intriguing molecule.

Introduction: Unveiling a Peptide of Interest

The octapeptide this compound is a unique sequence of amino acids with both proteinogenic (L-isomers) and non-proteinogenic (D-isomers) residues. The presence of a D-Phenylalanine is a key structural feature that is expected to confer enhanced stability against enzymatic degradation, a significant advantage for potential therapeutic applications.[1] The peptide's composition of hydrophobic (Phenylalanine, Leucine), small (Glycine), and negatively charged (Glutamic Acid) residues suggests a molecule with amphipathic properties, which could facilitate interactions with cellular membranes or specific protein binding pockets.[2]

Table 1: Physicochemical Properties of this compound (Predicted)

| Property | Predicted Value | Significance |

| Molecular Formula | C45H65N9O12 | Essential for mass spectrometry and purity analysis. |

| Molecular Weight | 924.05 g/mol | Crucial for solution preparation and molarity calculations. |

| Isoelectric Point (pI) | Acidic | The presence of Glutamic Acid will likely result in a net negative charge at physiological pH. |

| Grand Average of Hydropathicity (GRAVY) | Hydrophobic | The high proportion of hydrophobic residues (Phe, Leu) suggests potential for membrane interaction or hydrophobic binding. |

| Stability | High | The inclusion of a D-amino acid is predicted to increase resistance to proteases.[1] |

Potential Research Applications & Mechanistic Hypotheses

The unique structural characteristics of this compound open up several avenues for research. The following sections outline potential applications and the scientific rationale behind them.

Antimicrobial Peptides (AMPs)

The amphipathic nature of the peptide, with its distinct hydrophobic and charged regions, is a hallmark of many antimicrobial peptides.[3] AMPs often act by disrupting the microbial cell membrane, a mechanism that is less likely to induce resistance compared to traditional antibiotics.[3] The presence of a D-amino acid could further enhance its antimicrobial efficacy and stability in the presence of bacterial proteases.[1][3]

Hypothesized Mechanism of Action:

The peptide may preferentially interact with the negatively charged components of bacterial membranes, leading to membrane permeabilization and cell death.

Caption: Hypothesized antimicrobial mechanism of action.

Anticancer Peptides (ACPs)

Similar to AMPs, some anticancer peptides target the altered cell membranes of cancer cells, which often have a higher negative charge than normal cells. The hydrophobic residues could facilitate insertion into the lipid bilayer, leading to cell lysis.

Hypothesized Mechanism of Action:

The peptide could selectively bind to and disrupt the membranes of cancer cells, or it could interfere with signaling pathways crucial for cancer cell proliferation and survival. The Gly-Leu-Phe motif has been noted in peptides that can inhibit the effects of certain anticancer drugs, suggesting a potential role in modulating cellular responses to chemotherapy.[4][5]

Modulators of Protein-Protein Interactions

The peptide's sequence, particularly the Phe-Leu and Gly-Phe-Leu motifs, could mimic the binding domains of larger proteins.[6][7] This makes it a candidate for disrupting protein-protein interactions that are critical in various disease pathways.

Hypothesized Mechanism of Action:

The peptide could act as a competitive inhibitor, binding to a target protein and preventing its interaction with its natural binding partner. This is a common strategy in drug development for targeting signaling pathways.

Caption: Competitive inhibition of protein-protein interactions.

Experimental Workflows: A Step-by-Step Guide

This section provides detailed protocols for the synthesis, purification, and initial biological evaluation of this compound.

Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)

The Fmoc/tBu strategy is the recommended method for the synthesis of this peptide.[8]

Protocol:

-

Resin Preparation: Start with a pre-loaded Fmoc-Leu-Wang resin. The Wang resin is suitable for producing a peptide with a C-terminal carboxylic acid.[8]

-

Fmoc Deprotection: Treat the resin with 20% piperidine in dimethylformamide (DMF) to remove the Fmoc protecting group from the N-terminus of Leucine.

-

Amino Acid Coupling: Activate the next Fmoc-protected amino acid (Fmoc-D-Phe-OH) using a coupling reagent like HBTU and a base such as DIPEA in DMF. Add this solution to the resin to form the peptide bond.

-

Washing: Thoroughly wash the resin with DMF and dichloromethane (DCM) to remove excess reagents and by-products.

-

Repeat Cycle: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the sequence (Gly, Leu, Phe, Gly, Glu, Gly).

-

Final Deprotection: After the final coupling, perform a final Fmoc deprotection to reveal the N-terminal amine of the full-length peptide.

-

Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Precipitation and Lyophilization: Precipitate the peptide in cold diethyl ether, centrifuge to collect the peptide, and then lyophilize to obtain a dry powder.

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow.

Purification and Characterization

Purification:

-

Method: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

-

Column: C18 column.

-

Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% TFA.

-

Detection: UV absorbance at 214 nm and 280 nm.

Characterization:

-

Mass Spectrometry: To confirm the molecular weight of the purified peptide.

-

Analytical RP-HPLC: To assess the purity of the final product.

-

Amino Acid Analysis: To confirm the amino acid composition and stoichiometry.

In Vitro Biological Assays

Antimicrobial Activity:

-

Assay: Minimum Inhibitory Concentration (MIC) assay.

-

Procedure:

-

Prepare serial dilutions of the peptide in a suitable broth medium.

-

Inoculate each dilution with a standardized suspension of bacteria (e.g., E. coli, S. aureus).

-

Incubate at 37°C for 18-24 hours.

-

The MIC is the lowest concentration of the peptide that inhibits visible bacterial growth.

-

Cytotoxicity Assay (for Anticancer Potential):

-

Assay: MTT or similar cell viability assay.

-

Procedure:

-

Seed cancer cells (e.g., HeLa, MCF-7) and normal cells (e.g., fibroblasts) in 96-well plates.

-

Treat the cells with various concentrations of the peptide for 24-72 hours.

-

Add MTT reagent and incubate.

-

Solubilize the formazan crystals and measure the absorbance to determine cell viability.

-

Proteolytic Stability Assay:

-

Procedure:

-

Incubate the peptide with a protease (e.g., trypsin, chymotrypsin) or in human serum.

-

Take samples at different time points.

-

Analyze the samples by RP-HPLC to quantify the amount of intact peptide remaining.

-

Conclusion and Future Directions

The octapeptide this compound represents a novel molecule with significant, albeit currently unexplored, research potential. Its unique composition suggests promising avenues in antimicrobial and anticancer research, as well as in the modulation of protein-protein interactions. The incorporation of a D-amino acid is a key feature that is likely to enhance its stability and bioavailability, making it an attractive candidate for further development.

The experimental workflows detailed in this guide provide a solid foundation for any researcher looking to investigate this peptide. Future research should focus on elucidating its precise mechanism of action, identifying its molecular targets, and evaluating its efficacy and safety in preclinical animal models. The journey from a novel peptide sequence to a potential therapeutic agent is a long and challenging one, but for this compound, the initial steps laid out here suggest it is a journey worth taking.

References

- d-Amino acids in antimicrobial peptides: a potential approach to treat and combat antimicrobial resistance. Canadian Science Publishing.

- The use of D-amino acids in peptide design.

- d-amino acid-containing peptides: Topics by Science.gov. Science.gov.

- Biologically Active Peptides and Proteins. Google.

- Intestinal absorption and excretion of octapeptides composed of D amino acids. PMC.

- H-Gly-Leu-Phe-OH | Tripeptide | MedChemExpress. MedChemExpress.

- Structure-Activity Study of an All-d Antimicrobial Octapeptide D2D. MDPI.

- H-Gly-Leu-Phe-OH peptide. Anaspec.

- H-Phe-Gly-Phe-Gly-OH. Chem-Impex.

- Synthetic, Biologically Active Amphiphilic Peptides. PMC.

- Gly-Leu instead of Gly promoted the proliferation and protein synthesis of chicken intestinal epithelial cells. Czech Journal of Animal Science.

- Role of peptide backbone conformation on biological activity of chemotactic peptides. PubMed.

- Application Note: Solid-Phase Synthesis of H-Gly-Ala-Leu-OH. Benchchem.

- octapeptide sequence glu-asp-gly-asn-lys-pro-gly-lys-oh: Topics by Science.gov. Science.gov.

- H-Gly-phe-leu-OH | C17H25N3O4 | CID 7016074. PubChem.

- Glycoamino acids | AAPPTec. AAPPTec.

- Supporting Inform

- Amino acid. Wikipedia.

- Characterization of Gly-D-Phe, Gly-L-Leu, and D-Phe as affinity ligands to thermolysin. PubMed.

- Leu-Phe-Gly | C17H25N3O4 | CID 145456495. PubChem.

- Solid Phase Peptide Synthesis of the Fragment BPC 157 of Human Gastric Juice Protein BPC and its Analogues. hrcak.srce.hr.

- H-Phe-Leu-Glu-Glu-Val-OH. Chem-Impex.

- Peptide bond form

- Biomolecules. NCERT.

Sources

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. Amino acid - Wikipedia [en.wikipedia.org]

- 3. Structure-Activity Study of an All-d Antimicrobial Octapeptide D2D | MDPI [mdpi.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. H-Gly-Leu-Phe-OH peptide [novoprolabs.com]

- 6. H-Gly-phe-leu-OH | C17H25N3O4 | CID 7016074 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Leu-Phe-Gly | C17H25N3O4 | CID 145456495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

H-Gly-Glu-Gly-Phe-Leu-Gly-D-Phe-Leu-OH CAS number 61393-34-8

This technical monograph provides an in-depth analysis of H-Gly-Glu-Gly-Phe-Leu-Gly-D-Phe-Leu-OH (CAS 61393-34-8), a highly specific, competitive inhibitor of Cathepsin D .[1] Unlike broad-spectrum aspartic protease inhibitors (e.g., Pepstatin A), this octapeptide offers targeted modulation of Cathepsin D activity, making it a critical tool in dissecting lysosomal proteolytic pathways, viral entry mechanisms, and neurodegenerative protein processing.

Functional Class: Competitive Aspartic Protease Inhibitor Target: Cathepsin D (EC 3.4.23.5) CAS Number: 61393-34-8[1][2]

Chemical Core & Physicochemical Profile[1]

This peptide is a synthetic analogue of a Cathepsin D cleavage substrate. The strategic substitution of L-Phenylalanine with D-Phenylalanine at the P1' or P2 position (depending on register) confers proteolytic resistance while maintaining high-affinity binding to the enzyme's active site cleft.[1]

| Property | Specification |

| Sequence | H-Gly-Glu-Gly-Phe-Leu-Gly-D-Phe -Leu-OH |

| Formula | C |

| Molecular Weight | ~838.9 g/mol |

| Solubility | Soluble in acidic buffers; hydrophobic residues require initial solubilization in organic solvent (DMSO/DMF) or dilute acetic acid.[1] |

| Purity Standard | ≥95% (HPLC) required for kinetic inhibition studies. |

| Counter-ion | Typically Trifluoroacetate (TFA) or Acetate. (Note: TFA can be cytotoxic in high-concentration cell assays).[1] |

Structural Logic

The sequence contains a mix of hydrophobic (Phe, Leu) and flexible (Gly) residues.

-

Gly-Glu-Gly (N-term): Provides solubility and spacing, allowing the hydrophobic core to enter the deep catalytic cleft of Cathepsin D.[1]

-

Phe-Leu (Core): Mimics the preferred hydrophobic cleavage motif of aspartic proteases.[1]

-

D-Phe (Critical Modification): The D-isomer creates a stereochemical "lock."[1] It fits into the S1/S1' subsite but presents the peptide bond in an orientation that the catalytic aspartate dyad (Asp33/Asp231) cannot hydrolyze.

Mechanism of Action: Competitive Inhibition

Cathepsin D functions via an acid-base mechanism involving two aspartic acid residues in the active site.[1] This inhibitor functions as a transition-state mimic or a tight-binding substrate analogue .[1]

The "Stereochemical Trap"[1]

-

Recognition: The enzyme recognizes the hydrophobic Phe-Leu and Gly-Phe motifs.[1]

-

Binding: The inhibitor enters the active site cleft.

-

Stalling: The D-Phe residue induces a conformational clash or misaligns the scissile bond relative to the catalytic water molecule activated by the aspartate dyad.[1] The enzyme is effectively "jammed," preventing it from processing native substrates (e.g., hemoglobin, precursors of amyloid-beta).

Pathway Visualization

The following diagram illustrates the competitive inhibition logic within the lysosomal context.

Caption: Competitive binding mechanism where the D-Phe residue prevents the catalytic hydrolysis step, effectively sequestering the enzyme.[1]

Experimental Protocols

A. Reconstitution & Storage (Self-Validating System)

Peptides containing multiple hydrophobic residues (Phe, Leu) and one acidic residue (Glu) can be tricky.

-

Challenge: Direct addition of neutral PBS may cause aggregation (gel formation).

-

Solution: Use the "Organic-First" or "Acid-First" method.[1]

Protocol:

-

Stock Solution (10 mM): Dissolve 1 mg of peptide in 50–100 µL of DMSO (dimethyl sulfoxide). Vortex until optically clear.

-

Validation: Hold vial against light; no particulates should be visible.

-

-

Working Buffer: Dilute the stock 1:1000 into the assay buffer (e.g., Sodium Acetate pH 4.0 for Cathepsin D activity).

-

Note: Cathepsin D is optimally active at acidic pH (3.5–5.0). Ensure the inhibitor is stable in this range.

-

-

Storage: Aliquot stock (in DMSO) and store at -20°C. Avoid freeze-thaw cycles.

B. In Vitro Inhibition Assay

To quantify

-

Enzyme Prep: Dilute recombinant Cathepsin D to 10 nM in Assay Buffer (0.1 M NaOAc, 0.2 M NaCl, pH 4.0).

-

Inhibitor Series: Prepare serial dilutions of CAS 61393-34-8 (0.1 nM to 10 µM).[1]

-

Pre-Incubation (Critical Step): Incubate Enzyme + Inhibitor for 15 minutes at 37°C before adding the substrate. This allows the inhibitor to reach equilibrium binding within the active site.

-

Reaction: Add fluorogenic substrate (10 µM final).

-

Readout: Measure fluorescence (Ex/Em 328/393 nm) kinetically for 30 minutes.

-

Analysis: Plot Initial Velocity (

) vs. Log[Inhibitor].

Applications & Biological Relevance[1]

Viral Membrane Fusion (PRRSV)

Research indicates that Cathepsin E and D are required for the uncoating or membrane fusion of certain viruses, such as Porcine Reproductive and Respiratory Syndrome Virus (PRRSV) .

-

Application: The peptide is used to treat cells (e.g., MARC-145) to determine if viral entry is dependent on aspartic proteases.[1]

-

Outcome: Unlike Pepstatin A (which cannot penetrate all compartments or is too broad), this peptide can help distinguish between specific proteolytic events required for the cleavage of viral glycoproteins (e.g., GP5).

Neurodegeneration (Alzheimer's & Tau)

Cathepsin D is a major lysosomal protease linked to the degradation of Tau protein and APP (Amyloid Precursor Protein).

-

Hypothesis: Dysregulated Cathepsin D may generate toxic fragments or fail to clear aggregates.

-

Usage: Researchers use this inhibitor in hippocampal slice cultures to block the formation of hyperphosphorylated Tau fragments, linking lysosomal dysfunction to neurofibrillary tangle etiology.[3]

Immunology (Leucocyte Migration)

Early studies utilized this peptide to demonstrate that Cathepsin D activity is essential for the migration of neutrophils and leucocytes. The inhibition of migration suggests a role for intracellular proteolysis in cytoskeletal rearrangement or signaling.

References

-

Specific Inhibition of Cathepsin D: Lauritzen, E., et al. (1984).[4] "Leucocyte migration inhibition in vitro with inhibitors of aspartic and sulphhydryl proteinases." Acta Pathologica Microbiologica Immunologica Scandinavica.

-

Viral Entry Mechanisms: Misinzo, G., et al. (2008). "Glycoprotein 5 Is Cleaved by Cathepsin E during Porcine Reproductive and Respiratory Syndrome Virus Membrane Fusion." Journal of Virology.

-

Alzheimer's Pathology: Bi, X., et al. (2000). "Novel cathepsin D inhibitors block the formation of hyperphosphorylated tau fragments in hippocampus."[3] Journal of Neurochemistry.

-

Enzyme Substrate/Inhibitor Context: Yasuda, Y., et al. (1999).[5][6] "Characterization of New Fluorogenic Substrates for Cathepsin E and D." Journal of Biochemistry.[6]

Sources

- 1. CAS [chemicalbook.com]

- 2. CAS [chemicalbook.com]

- 3. Novel cathepsin D inhibitors block the formation of hyperphosphorylated tau fragments in hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Leucocyte migration inhibition in vitro with inhibitors of aspartic and sulphhydryl proteinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. peptide.co.jp [peptide.co.jp]

Methodological & Application

Application Note: Differential Profiling of PRRSV Entry Proteases

Precision Profiling of PRRSV Entry: Differentiating Cathepsin E and D Mechanisms

Reagent Focus: H-Gly-Glu-Gly-Phe-Leu-Gly-D-Phe-Leu-OH (Specific Cathepsin D Inhibitor)[1][2][3]

Executive Summary

This compound is a synthetic octapeptide designed as a highly specific, competitive inhibitor of Cathepsin D .[1] In the context of Porcine Reproductive and Respiratory Syndrome Virus (PRRSV) research, this reagent is a critical tool for dissecting the viral entry pathway.

PRRSV entry is pH-dependent and requires proteolytic processing of viral envelope glycoproteins (specifically GP5) within the endosome to trigger membrane fusion. While broad-spectrum aspartic protease inhibitors (e.g., Pepstatin A) block PRRSV infection, they do not distinguish between endosomal proteases. This Application Note details the protocol for using this compound to exclude Cathepsin D involvement , thereby validating Cathepsin E as the primary driver of PRRSV uncoating and fusion.

Key Applications:

-

Target Validation: Distinguishing between Cathepsin D and Cathepsin E activity during viral uncoating.

-

Mechanism of Action (MoA) Studies: Mapping the proteolytic requirements of PRRSV GP5 cleavage.

-

Negative Control: Ruling out off-target effects of novel PRRSV entry inhibitors.

Scientific Background & Mechanism

The PRRSV Entry Paradox

PRRSV enters host macrophages (PAMs) or permissive cell lines (Marc-145) via receptor-mediated endocytosis. Following internalization, the virus requires a low-pH environment to trigger the fusion of the viral envelope with the endosomal membrane.

-

The Trigger: The viral Glycoprotein 5 (GP5) must be cleaved to expose the fusion peptide.

-

The Protease: Early studies identified "aspartic proteases" as the culprit because Pepstatin A (a pan-aspartic protease inhibitor) blocked infection.

-

The Specificity Problem: The endosome contains multiple aspartic proteases, primarily Cathepsin D and Cathepsin E.

The Role of this compound

This peptide mimics the cleavage site of Cathepsin D substrates but contains a D-Phenylalanine (D-Phe) residue at the scissile bond position.

-

Mechanism: The D-amino acid prevents hydrolysis, locking the peptide into the active site of Cathepsin D.

-

Selectivity: It inhibits Cathepsin D with high affinity (

in the nanomolar range) but has negligible effect on Cathepsin E at standard concentrations.

Experimental Logic: If PRRSV infection is blocked by Pepstatin A but unaffected by this compound, the proteolytic processing is driven by Cathepsin E , not Cathepsin D.

Visualization: The Differential Inhibition Pathway

The following diagram illustrates the logical flow of using this peptide to identify the correct viral uncoating protease.

Caption: Schematic of PRRSV endosomal entry. The peptide inhibitor selectively blocks Cathepsin D. Since PRRSV relies on Cathepsin E for GP5 cleavage, the virus bypasses this specific blockade, confirming Cathepsin E as the true target.

Experimental Protocols

Protocol A: Differential Protease Inhibition Assay (Infectivity)

Objective: To determine if Cathepsin D activity is required for productive PRRSV infection.

Reagents:

-

Cell Line: Marc-145 (monkey kidney) or PAMs (Porcine Alveolar Macrophages).

-

Virus: PRRSV (e.g., strain CH-1a or VR-2332) at MOI 0.1 – 1.0.

-

Inhibitor 1 (Test): this compound (Stock: 10 mM in DMSO).

-

Inhibitor 2 (Positive Control): Pepstatin A (Stock: 1 mg/mL in Ethanol/DMSO).

-

Vehicle Control: DMSO (match highest concentration used).

Step-by-Step Procedure:

-

Seeding: Seed Marc-145 cells in 24-well plates (

cells/well). Incubate overnight at 37°C, 5% CO₂. -

Pre-treatment:

-

Wash cells once with PBS.

-

Add maintenance medium (DMEM + 2% FBS) containing inhibitors:

-

Group A: Vehicle (DMSO).

-

Group B: Pepstatin A (10 µg/mL).

-

Group C: this compound (Titration: 50 µM, 100 µM, 200 µM).

-

-

Incubate for 1 hour at 37°C.

-

-

Infection:

-

Add PRRSV (MOI 0.1) directly to the medium containing the inhibitors (do not wash off inhibitors).

-

Incubate for 1 hour to allow internalization.

-

-

Post-Infection:

-

Remove virus/inhibitor inoculum.

-

Wash cells 3x with PBS to remove unbound virus.

-

Add fresh medium containing the same concentration of inhibitors.

-

Incubate for 24–48 hours.

-

-

Readout:

-

IFA: Fix cells and stain for PRRSV N protein (Nucleocapsid).

-

RT-qPCR: Extract RNA and quantify ORF7 levels.

-

Western Blot: Lyse cells and probe for PRRSV N protein vs.

-actin.

-

Data Interpretation:

| Treatment | Expected Result | Interpretation |

|---|---|---|

| Vehicle (DMSO) | High Infection | Virus enters normally. |

| Pepstatin A | Inhibited (<10%) | Aspartic protease required.[2] |

| H-Gly-Glu... (Cat D Inh) | No Inhibition (~100%) | Cathepsin D is NOT the target. |

Protocol B: DiD-Labeled Membrane Fusion Assay

Objective: To visualize the specific step of viral envelope fusion with the endosome.

Methodology:

-

Labeling: Label purified PRRSV virions with DiD (lipophilic dye) at self-quenching concentrations.

-

Binding: Bind labeled virus to Marc-145 cells at 4°C for 1 hour (permits attachment, prevents entry).

-

Inhibitor Addition: Add this compound (100 µM) or Pepstatin A.

-

Fusion Trigger: Shift temperature to 37°C to initiate endocytosis.

-

Analysis: Measure fluorescence de-quenching (fluorescence increase) using flow cytometry or confocal microscopy.

-

Fusion Event: DiD dilutes into the endosomal membrane

Fluorescence Spike. -

Fusion Block: DiD remains quenched in the virion

Low Fluorescence.

-

Result: The Cathepsin D inhibitor should show a fluorescence spike similar to the Vehicle control, whereas Pepstatin A will suppress the signal.

Critical Considerations & Troubleshooting

-

Solubility: The peptide is hydrophobic. Dissolve in pure DMSO to 10-20 mM stock. Ensure final DMSO concentration in cell culture is <0.5% to avoid cytotoxicity.

-

Concentration: As a competitive inhibitor, high concentrations (50–200 µM) are often required to fully occupy the active sites of intracellular Cathepsin D compared to nanomolar potent small molecules.

-

Cell Type Specificity: PAMs have higher baseline protease activity than Marc-145 cells. Adjust inhibitor concentrations accordingly.

-

Off-Target Effects: While highly specific for Cat D, at very high concentrations (>500 µM), non-specific peptide effects may occur. Always run a cytotoxicity assay (e.g., CCK-8 or MTT) in parallel.

References

-

Glycoprotein 5 Is Cleaved by Cathepsin E during Porcine Reproductive and Respiratory Syndrome Virus Membrane Fusion. Source: Journal of Virology (NIH/PMC) Context: Defines the role of Cathepsin E and uses the specific Cathepsin D inhibitor peptide to rule out Cathepsin D involvement. URL:[Link]

-

Leucocyte migration inhibition in vitro with inhibitors of aspartic and sulphhydryl proteinases. Source: Acta Pathologica Microbiologica Immunologica Scandinavica (PubMed) Context: Establishes the peptide this compound as a highly specific competitive inhibitor of Cathepsin D. URL:[Link]

-

Cathepsins in cellular entry of human pathogenic viruses. Source: NIH/PMC Context: Broad review of cathepsin roles in viral entry, validating the strategy of using differential inhibitors. URL:[Link]

Sources

Application Notes and Protocols: H-Gly-Glu-Gly-Phe-Leu-Gly-D-Phe-Leu-OH in Lysosomal Research

A Note to the Researcher

The following guide provides a comprehensive framework for the potential application of the peptide H-Gly-Glu-Gly-Phe-Leu-Gly-D-Phe-Leu-OH in the field of lysosomal research. It is important to note that this specific peptide sequence is not widely documented in existing scientific literature as a standard probe for lysosomal enzymes. Therefore, this document is structured to serve a dual purpose: first, as a hypothetical application note based on established principles of protease substrate design, and second, as a detailed guide for the validation and experimental use of a novel peptide probe. The protocols herein are grounded in established methodologies and are designed to be adaptable for the rigorous characterization of this new tool.

Introduction: Probing the Lysosome's Proteolytic Machinery

Lysosomes are critical cellular organelles that serve as the primary sites for the degradation of a wide range of biomolecules.[1] They contain a host of hydrolytic enzymes that function optimally in the acidic luminal environment.[2] Among these are the cathepsins, a family of proteases that play pivotal roles in protein turnover, antigen presentation, and various signaling pathways.[3] Dysregulation of lysosomal protease activity is implicated in numerous pathologies, including lysosomal storage disorders, neurodegenerative diseases, and cancer.[2][3]

The study of specific lysosomal proteases relies heavily on sensitive and selective substrates. Fluorogenic peptide substrates, which generate a fluorescent signal upon cleavage, are invaluable tools for quantifying enzyme activity in vitro and for visualizing proteolytic events in living cells.[4] The design of these peptides is critical; their sequence must be recognized and cleaved by the target enzyme. Cathepsin D, a major lysosomal aspartic protease, is known to preferentially cleave peptide bonds between hydrophobic residues, particularly phenylalanine and leucine.[3][5][6]

The peptide this compound contains two potential cleavage sites for cathepsin-like enzymes (Phe-Leu). The inclusion of a D-isoform of phenylalanine may confer increased stability against degradation by other cellular proteases, potentially enhancing its specificity as an experimental probe. This guide outlines the steps necessary to validate its function and utilize it for measuring lysosomal enzyme activity.

Hypothetical Peptide Profile & Principle of Operation

For use as a fluorogenic probe, the peptide this compound would be synthesized with a fluorophore and a quencher moiety attached to its termini. This creates a Fluorescence Resonance Energy Transfer (FRET) pair.

2.1. Peptide Specifications (Hypothetical)

| Property | Value | Notes |

| Full Name | This compound | |

| Sequence | G-E-G-F-L-G-D-F-L | Using single-letter amino acid codes. |

| Molecular Weight | ~839 g/mol (unlabeled) | Calculated based on amino acid composition. |

| Purity (HPLC) | >95% | Recommended for reliable experimental results. |

| Solubility | Soluble in DMSO | For creating concentrated stock solutions. |

| Labels (Example) | N-terminus: 5-FAM; C-terminus: QXL® 520 | A common FRET pair for protease assays.[4] |

| Excitation/Emission | ~494 nm / ~518 nm (for 5-FAM) | Dependent on the chosen fluorophore. |

2.2. Principle of FRET-Based Detection

The operation of a FRET-based peptide substrate is based on the principle of distance-dependent energy transfer between a donor fluorophore and an acceptor quencher.

-

Intact Peptide (Quenched State): In the full-length peptide, the fluorophore and quencher are in close proximity. When the fluorophore is excited, it transfers its energy non-radiatively to the quencher. This results in minimal to no fluorescence emission.[1]

-

Enzymatic Cleavage: When a target lysosomal protease, such as Cathepsin D, recognizes and cleaves the peptide sequence (e.g., at the Phe-Leu bond), the fluorophore and quencher are separated.

-

Fluorescent Signal: Freed from the quenching effect, the fluorophore can now emit light upon excitation. The increase in fluorescence intensity is directly proportional to the rate of peptide cleavage and thus, to the enzyme's activity.[4]

Caption: Principle of the FRET-based protease assay.

Detailed Protocols

The following protocols provide a comprehensive workflow for validating the peptide and using it in common research applications.

3.1. Experimental Workflow Overview

Caption: General experimental workflow.

3.2. Protocol 1: In Vitro Validation and Kinetic Analysis

Objective: To determine if the peptide is a substrate for a specific purified lysosomal protease and to calculate its kinetic parameters (Kₘ and Vₘₐₓ). This step is crucial for validating the peptide's utility.

Materials:

-

Fluorogenic Peptide Stock: 10 mM in DMSO, stored at -20°C.

-

Purified Human Cathepsin D (or other protease of interest).

-

Assay Buffer: 100 mM Sodium Acetate, pH 4.5 (optimal for Cathepsin D).

-

96-well black, clear-bottom microplate.

-

Fluorescence microplate reader.

Procedure:

-

Prepare Peptide Dilutions:

-

Create a serial dilution of the fluorogenic peptide in Assay Buffer. A typical final concentration range for a Kₘ determination would be 0.1 µM to 20 µM. Prepare 2x concentrated solutions for each point.

-

-

Prepare Enzyme Solution:

-

Dilute the purified Cathepsin D in ice-cold Assay Buffer to a working concentration (e.g., 20 nM). The optimal concentration should be determined empirically to ensure a linear reaction rate for at least 30 minutes.

-

-

Set up the Reaction Plate:

-

Substrate Wells: Add 50 µL of each 2x peptide dilution to triplicate wells.

-

No-Enzyme Control: Add 50 µL of the highest concentration of peptide to three wells. Add 50 µL of Assay Buffer instead of enzyme solution to these wells. This measures background peptide hydrolysis.

-

No-Substrate Control: Add 50 µL of Assay Buffer to three wells. Add 50 µL of the 2x enzyme solution. This measures background fluorescence from the enzyme solution.

-

-

Initiate the Reaction:

-

Pre-warm the plate to 37°C for 5 minutes.

-

Initiate the reaction by adding 50 µL of the 2x enzyme solution to all "Substrate Wells".

-

Immediately place the plate in the fluorescence reader.

-

-

Data Acquisition:

-

Measure fluorescence intensity every 60 seconds for 30-60 minutes at 37°C. Use the appropriate excitation and emission wavelengths for your chosen fluorophore (e.g., Ex/Em = 494/518 nm for 5-FAM).

-

-

Data Analysis:

-

For each substrate concentration, calculate the initial velocity (V₀) of the reaction from the linear portion of the fluorescence vs. time plot. This is typically expressed in Relative Fluorescence Units (RFU) per minute.

-

Convert RFU/min to pmol/min using a standard curve generated from the free fluorophore.

-

Plot the initial velocity (V₀) against the substrate concentration [S].

-

Fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.

-

3.3. Protocol 2: Measuring Protease Activity in Cell Lysates

Objective: To quantify the activity of a target lysosomal protease in a mixed biological sample.

Materials:

-

Cultured cells or tissue of interest.

-

Ice-cold Phosphate-Buffered Saline (PBS).

-

Cell Lysis Buffer: RIPA buffer or a specific buffer (e.g., 50 mM Sodium Acetate pH 5.0, 0.1% Triton X-100, 1 mM EDTA). Always add a protease inhibitor cocktail without inhibitors for your target enzyme (e.g., omit pepstatin A if measuring Cathepsin D).

-

Fluorogenic Peptide.

-

(Optional) Specific Inhibitor: e.g., Pepstatin A for Cathepsin D, to confirm specificity.

Procedure:

-

Prepare Cell Lysate:

-

For adherent cells, wash the culture dish twice with ice-cold PBS.[7]

-

Add ice-cold Cell Lysis Buffer (e.g., 500 µL for a 10 cm dish).[8]

-

Scrape the cells and transfer the suspension to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, with occasional vortexing.[9]

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[7]

-

Collect the supernatant (this is the cell lysate).

-

-

Determine Protein Concentration:

-

Use a BCA or Bradford assay to determine the total protein concentration of the lysate. This is essential for normalizing enzyme activity.

-

-

Set up the Assay:

-

In a 96-well plate, add cell lysate to each well (e.g., 20-50 µg of total protein per well). Adjust the volume with Assay Buffer to 50 µL.

-

Specificity Control: To a set of wells, add the specific inhibitor (e.g., 1 µM Pepstatin A) and incubate for 15 minutes at room temperature before adding the substrate.

-

Blank: Include wells with Lysis Buffer only.

-

-

Run the Reaction:

-

Prepare a 2x solution of the fluorogenic peptide in Assay Buffer (final concentration should be at or near the Kₘ value determined in Protocol 1).

-

Initiate the reaction by adding 50 µL of the 2x peptide solution to all wells.

-

Immediately read the plate kinetically as described in Protocol 1 (Section 3.2.5).

-

-

Data Analysis:

-

Calculate the rate of reaction (RFU/min) for each sample.

-

Subtract the rate of the inhibitor-treated sample from the untreated sample to determine the specific activity of the target protease.

-

Normalize the activity to the amount of protein loaded per well (e.g., RFU/min/µg protein).

-

3.4. Protocol 3: Live-Cell Imaging of Lysosomal Protease Activity

Objective: To visualize the cleavage of the peptide within the lysosomes of living cells.

Materials:

-

Cells cultured on glass-bottom imaging dishes.

-

Fluorogenic Peptide.

-

LysoTracker™ Red (or other color to contrast with the peptide's fluorophore).

-

Live-cell imaging medium (e.g., FluoroBrite™ DMEM).

-

Confocal or fluorescence microscope equipped with a live-cell incubation chamber (37°C, 5% CO₂).

Procedure:

-

Cell Preparation:

-

Plate cells on imaging dishes to reach 60-70% confluency on the day of the experiment.

-

-

Labeling Lysosomes:

-

Incubate cells with LysoTracker (e.g., 50-75 nM in pre-warmed medium) for 30 minutes at 37°C to label acidic organelles.[10]

-

-

Loading the Peptide Substrate:

-

Remove the LysoTracker medium and wash cells once with live-cell imaging medium.

-

Add pre-warmed live-cell imaging medium containing the fluorogenic peptide (e.g., 1-5 µM, requires optimization) to the cells.

-

Incubate for at least 30-60 minutes to allow for cellular uptake and trafficking to lysosomes.

-

-

Imaging:

-

Mount the dish on the microscope stage within the environmental chamber.

-

Acquire images using two channels: one for the cleaved peptide's fluorophore (e.g., FITC channel for 5-FAM) and one for LysoTracker (e.g., TRITC channel).

-

Acquire a time-lapse series to monitor the increase in the peptide's fluorescent signal over time.

-

-

Image Analysis:

-

Observe the development of punctate green fluorescence (signal from the cleaved peptide) over time.

-

Merge the two channels to determine if the green signal co-localizes with the red LysoTracker signal, which would confirm that the peptide is being cleaved within lysosomes.

-

Quantify the fluorescence intensity of the puncta over time to measure the rate of lysosomal activity.

-

Troubleshooting

| Problem | Possible Cause | Solution |

| High background fluorescence in vitro | Peptide is unstable in the assay buffer. | Test peptide stability over time without enzyme. Consider a different buffer or pH. |

| Contaminating proteases in the enzyme prep. | Use a highly purified enzyme. Include a cocktail of inhibitors for other protease classes. | |

| No signal increase in vitro | Peptide is not a substrate for the enzyme. | Confirm the peptide sequence. Test a different lysosomal protease. |

| Enzyme is inactive. | Use a positive control substrate to verify enzyme activity. | |

| Low signal in cell lysate assay | Low expression of the target enzyme in the cell type. | Use a cell line known to express high levels of the enzyme or increase the amount of lysate per well. |

| Inhibitors present in the lysis buffer. | Ensure your protease inhibitor cocktail does not inhibit your enzyme of interest. | |

| High background in live-cell imaging | Peptide is being cleaved extracellularly or in other compartments. | Wash cells thoroughly after loading. The D-amino acid should reduce non-specific cleavage. |

| No co-localization with LysoTracker | Peptide is not efficiently trafficked to lysosomes. | Optimize loading concentration and incubation time. |

| Lysosomes are not sufficiently acidic. | Treat cells with a positive control (e.g., chloroquine) to ensure LysoTracker is working. |

References

- Ponsford, A. H., et al. (2020). Live imaging of intra-lysosome pH in cell lines and primary neuronal culture using a novel genetically encoded biosensor. Autophagy.

-

Isca Biochemicals. (n.d.). Amino acid formulas and weights. Retrieved February 23, 2026, from [Link]

- Kralj, M., et al. (2025). A new multi-purpose FRET fluorescent probe for the simultaneous detection of proteases. Scientific Reports.

- Kim, G., et al. (2012). Analysis of Protease Activity Using Quantum Dots and Resonance Energy Transfer. Theranostics.

-

AnaSpec. (n.d.). FRET-Based Assays for the Detection of Amyloid Degrading Protease Activity. Eurogentec. Retrieved February 23, 2026, from [Link]

-

RayBiotech. (2018). Preparing Cell or Tissue Lysates for ELISA & Multiplex Assay Kits. Retrieved February 23, 2026, from [Link]

-

ResearchGate. (n.d.). Preferred sites of Cathepsin L and Cathepsin D cleavage. Retrieved February 23, 2026, from [Link]

- Lajoie, P., et al. (2023). Improved imaging and preservation of lysosome dynamics using silver nanoparticle-enhanced fluorescence. Molecular Biology of the Cell.

- Zaidi, N., et al. (2013). Proteolytic Characteristics of Cathepsin D Related to the Recognition and Cleavage of Its Target Proteins. PLoS ONE.

- Gomes Andrade, K., & Kuno, A. (2025). Live-cell Imaging of Lysosomal Membrane Permeabilization During Necroptosis. Journal of Visualized Experiments.

-

BioNumbers. (n.d.). Average molecular weight of an amino acid. Retrieved February 23, 2026, from [Link]

- Ponsford, A. H., et al. (2025). RpH-ILV: Probe for lysosomal pH and acute LLOMe-induced membrane permeabilization in cell lines and Drosophila. Autophagy.

- van Endert, P. M., et al. (1989). The selectivity of cathepsin D suggests an involvement of the enzyme in the generation of T-cell epitopes. The Journal of Biological Chemistry.

-

National Center for Biotechnology Information. (2012). Protease Assays - Assay Guidance Manual. Retrieved February 23, 2026, from [Link]

-

Figshare. (2013). Proteolytic Characteristics of Cathepsin D Related to the Recognition and Cleavage of Its Target Proteins. Retrieved February 23, 2026, from [Link]

-

BMG Labtech. (n.d.). Protease assays using CyDye fluors & FRET. Retrieved February 23, 2026, from [Link]

-

ResearchGate. (n.d.). Sequence patterns at cathepsin D and E cleavage sites. Retrieved February 23, 2026, from [Link]

- Wang, Z., et al. (n.d.). Enzymatic Activity Assays in Yeast Cell Extracts. Bio-protocol.

-

Boster Biological Technology. (2024). Cell Lysis Methods: A Guide to Efficient Protein Extraction. Retrieved February 23, 2026, from [Link]

-

Digital.CSIC. (n.d.). Supporting Information. Retrieved February 23, 2026, from [Link]

Sources

- 1. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Proteolytic Characteristics of Cathepsin D Related to the Recognition and Cleavage of Its Target Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. eurogentec.com [eurogentec.com]

- 5. plos.figshare.com [plos.figshare.com]

- 6. researchgate.net [researchgate.net]

- 7. bosterbio.com [bosterbio.com]

- 8. raybiotech.com [raybiotech.com]

- 9. ptglab.com [ptglab.com]

- 10. Live-cell Imaging of Lysosomal Membrane Permeabilization During Necroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Viral Membrane Fusion Studies Using H-Gly-Glu-Gly-Phe-Leu-Gly-D-Phe-Leu-OH

Introduction: A Novel Peptide for Probing Viral Membrane Fusion

Viral membrane fusion is a critical step in the lifecycle of enveloped viruses, enabling the delivery of the viral genome into the host cell. This process is mediated by viral fusion proteins that undergo significant conformational changes to bring the viral and cellular membranes into close proximity, leading to their merger. Fusogenic peptides, short amino acid sequences often found within viral fusion proteins, are key players in this process, as they are thought to directly interact with and destabilize the target membrane, lowering the energy barrier for fusion.

This document introduces a synthetic octapeptide, H-Gly-Glu-Gly-Phe-Leu-Gly-D-Phe-Leu-OH , as a novel tool for investigating the mechanisms of viral membrane fusion. While not a native viral sequence, this peptide has been rationally designed to incorporate key features of known fusogenic peptides:

-

Amphipathicity: The peptide possesses both hydrophobic (Phe, Leu) and hydrophilic (Glu) residues, allowing it to partition into the lipid bilayer interface.

-

Hydrophobic Core: The Phe-Leu and D-Phe-Leu motifs provide a strong hydrophobic character, which is crucial for insertion into the nonpolar core of the lipid membrane, a key step in destabilizing the bilayer.[1]

-

Flexibility: The glycine (Gly) residues impart conformational flexibility, which is thought to be important for the structural rearrangements required for fusion.[2][3]

-

Negative Charge: The glutamic acid (Glu) residue introduces a negative charge, which can influence the peptide's interaction with specific lipid headgroups, such as those found in certain viral or host membranes.[4][5]

-

Enhanced Stability: The inclusion of a D-amino acid (D-Phe) at the C-terminus is expected to confer resistance to proteolytic degradation by host cell proteases, making it a stable probe for in vitro and potentially in vivo studies.[2][6][7]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing this peptide to study membrane fusion dynamics using well-established biophysical assays. We will delve into the theoretical underpinnings of these techniques, provide detailed, step-by-step protocols, and offer insights into data interpretation.

Core Concepts in Peptide-Induced Membrane Fusion

The study of peptide-induced membrane fusion often relies on model systems, such as liposomes, which are artificially prepared vesicles composed of a lipid bilayer. These systems allow for precise control over membrane composition and the systematic investigation of the fusogenic activity of peptides. The general mechanism is thought to involve several key steps:

-

Adsorption: The peptide initially binds to the surface of the liposome.

-

Insertion: The hydrophobic residues of the peptide insert into the lipid bilayer, causing local disruption of the lipid packing.

-

Destabilization: This disruption lowers the energy barrier for the formation of non-bilayer lipid intermediates, such as a "stalk" structure, which is a hypothesized intermediate in membrane fusion.[8]

-

Fusion: The formation of these intermediates facilitates the merging of the outer and then the inner leaflets of the two apposing membranes, resulting in the mixing of their lipid and aqueous contents.

The following sections detail the protocols to monitor these fusion events.

Experimental Workflow for Assessing Peptide-Induced Membrane Fusion

The overall experimental workflow involves the preparation of liposomes, the induction of fusion using the peptide, and the subsequent measurement of lipid and content mixing using fluorescence-based assays.

Caption: Overall workflow for studying peptide-induced liposome fusion.

Part 1: Preparation of Large Unilamellar Vesicles (LUVs)

The use of LUVs with a defined size is crucial for obtaining reproducible results in fusion assays. The extrusion method is a reliable technique for producing LUVs with a narrow size distribution.[7][9][10]

Protocol 1: LUV Preparation by Extrusion

Materials:

-

Phospholipids (e.g., DOPC, DOPE, Cholesterol) in chloroform

-

Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

-

Mini-extruder apparatus

-

Polycarbonate membranes (e.g., 100 nm pore size)

-

Gas-tight syringes

-

Rotary evaporator or a stream of nitrogen gas

-

Heating block

Procedure:

-

Lipid Film Formation:

-

In a round-bottom flask, combine the desired phospholipids in chloroform to achieve the target molar ratios (see Table 1 for examples).

-

Remove the chloroform using a rotary evaporator or a gentle stream of nitrogen gas to form a thin lipid film on the wall of the flask.

-

Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration:

-

Warm the hydration buffer to a temperature above the phase transition temperature of the lipids.

-

Add the warm buffer to the flask containing the dry lipid film to achieve the desired final lipid concentration (e.g., 10 mM).

-

Vortex the flask vigorously for 5-10 minutes to disperse the lipids, forming multilamellar vesicles (MLVs). The suspension will appear milky.

-

For efficient encapsulation in content mixing assays, subject the MLV suspension to 5-10 freeze-thaw cycles using liquid nitrogen and a warm water bath.[10]

-

-

Extrusion:

-

Assemble the mini-extruder with two stacked 100 nm polycarbonate membranes according to the manufacturer's instructions.

-

Pre-heat the extruder's heating block to a temperature above the lipid phase transition temperature.

-

Draw the MLV suspension into one of the gas-tight syringes.

-

Place the assembled extruder in the heating block and allow it to equilibrate for 5-10 minutes.

-

Extrude the lipid suspension through the membranes by passing it back and forth between the two syringes for an odd number of passes (e.g., 21 times).[10] This ensures that the final LUV suspension is in the second syringe.

-

The resulting LUV suspension should be translucent.

-

-

Storage:

-

Store the LUVs at 4°C and use within 1-2 days for best results.

-

| Model Membrane | Lipid Composition (molar ratio) | Rationale | Reference |

| Simple Zwitterionic | DOPC:Cholesterol (70:30) | A basic model for general membrane interaction studies. | [11] |

| Viral Envelope Mimic | DOPC:DOPE:Cholesterol:SM (40:20:30:10) | Mimics the lipid composition of some viral envelopes. | [12][13] |

| Endosomal Mimic | DOPC:DOPE:PI:Cholesterol (50:20:10:20) | Represents the lipid environment where pH-dependent fusion occurs. | [13] |

Table 1: Examples of lipid compositions for model membranes.

Part 2: Lipid Mixing Assay

This assay measures the fusion of the outer leaflets of the liposomes. It is based on Fluorescence Resonance Energy Transfer (FRET) between two lipid-conjugated fluorophores, typically NBD-PE (donor) and Rhodamine-PE (acceptor), incorporated into the same liposome population.[3][14][15] Upon fusion with unlabeled liposomes, the surface density of the probes decreases, leading to a decrease in FRET efficiency and an increase in the donor's fluorescence.

Protocol 2: FRET-Based Lipid Mixing Assay

Materials:

-

Labeled LUVs (containing 1 mol% NBD-PE and 1 mol% Rhodamine-PE)

-

Unlabeled LUVs (same lipid composition without fluorescent probes)

-

This compound stock solution (e.g., in DMSO or buffer)

-

Fusion buffer (same as hydration buffer)

-

Fluorometer with a thermostatted cuvette holder

-

Triton X-100 solution (20% w/v)

Procedure:

-

Prepare LUVs:

-

Prepare two populations of LUVs as described in Protocol 1:

-

Labeled LUVs: Incorporate 1 mol% NBD-PE and 1 mol% Rhodamine-PE into the initial lipid mixture.

-

Unlabeled LUVs: Prepare with the same lipid composition but without the fluorescent probes.

-

-

-

Set up the Assay:

-

In a fluorescence cuvette, add unlabeled LUVs and labeled LUVs at a 9:1 molar ratio to a final lipid concentration of 50-100 µM in the fusion buffer.

-

Equilibrate the sample to the desired temperature (e.g., 37°C) with gentle stirring.

-

-

Monitor Fluorescence:

-

Set the fluorometer to excite the NBD donor at ~465 nm and record the emission at ~530 nm (NBD) and ~590 nm (Rhodamine, due to FRET).

-

Record a stable baseline fluorescence for 2-5 minutes.

-

-

Initiate Fusion:

-

Determine Maximum Fluorescence (Fmax):

-

At the end of the experiment, add Triton X-100 to a final concentration of 0.1% (v/v) to completely disrupt the liposomes and eliminate FRET. This provides the maximum NBD fluorescence (Fmax).

-

-

Data Analysis:

-

The percentage of lipid mixing at a given time (t) is calculated as: % Lipid Mixing = [(Ft - F0) / (Fmax - F0)] * 100 where Ft is the fluorescence at time t, F0 is the initial fluorescence, and Fmax is the maximum fluorescence after adding Triton X-100.

-

Caption: Principle of the FRET-based lipid mixing assay.

Part 3: Content Mixing Assay

This assay monitors the complete fusion of both inner and outer leaflets of the liposomes, leading to the mixing of their aqueous contents. A common method involves encapsulating a self-quenching concentration of a water-soluble fluorescent dye, such as sulforhodamine B (SRB), in one population of liposomes.[18][19][20] Fusion with a second population of liposomes containing only buffer leads to the dilution of the dye, relieving self-quenching and causing an increase in fluorescence.

Protocol 3: SRB-Based Content Mixing Assay

Materials:

-

SRB-loaded LUVs

-

Buffer-only LUVs

-

This compound stock solution

-

Fusion buffer

-

Fluorometer with a thermostatted cuvette holder

-

Triton X-100 solution (20% w/v)

-

Size-exclusion chromatography column (e.g., Sephadex G-75)

Procedure:

-

Prepare LUVs:

-

Prepare two populations of LUVs as described in Protocol 1:

-

SRB-loaded LUVs: Hydrate the lipid film with a buffer containing a self-quenching concentration of SRB (e.g., 20-50 mM).

-

Buffer-only LUVs: Hydrate with the standard buffer.

-

-

After extrusion, remove the unencapsulated SRB from the SRB-loaded LUVs by passing the suspension through a size-exclusion chromatography column.

-

-

Set up the Assay:

-

In a fluorescence cuvette, mix the SRB-loaded LUVs and buffer-only LUVs at a 1:9 molar ratio to a final lipid concentration of 50-100 µM in the fusion buffer.

-

Equilibrate the sample to the desired temperature (e.g., 37°C) with gentle stirring.

-

-

Monitor Fluorescence:

-

Set the fluorometer to excite SRB at ~565 nm and record the emission at ~585 nm.

-

Record a stable baseline fluorescence for 2-5 minutes.

-

-

Initiate Fusion:

-

Add the peptide stock solution to the cuvette to the desired final concentration.

-

Continuously record the fluorescence signal. An increase in fluorescence indicates content mixing.

-

-

Determine Maximum Fluorescence (Fmax):

-

At the end of the experiment, add Triton X-100 to a final concentration of 0.1% (v/v) to lyse all liposomes and achieve maximum dequenching of SRB.

-

-

Data Analysis:

-

The percentage of content mixing at a given time (t) is calculated as: % Content Mixing = [(Ft - F0) / (Fmax - F0)] * 100 where Ft is the fluorescence at time t, F0 is the initial fluorescence, and Fmax is the maximum fluorescence after adding Triton X-100.

-

Expected Results and Interpretation

A fusogenic peptide will induce a time-dependent increase in fluorescence in both the lipid and content mixing assays. By comparing the kinetics and extent of lipid versus content mixing, one can gain insights into the fusion mechanism. For instance, a peptide that induces lipid mixing but not content mixing may be promoting a hemifusion state, where only the outer leaflets have merged. The peptide concentration dependence of fusion can be used to determine its potency.

| Parameter | Description | Interpretation |

| Initial Rate of Fusion | The initial slope of the fluorescence increase curve. | Reflects the initial speed of the fusion process. |

| Extent of Fusion | The plateau of the fluorescence signal. | Indicates the overall efficiency of the peptide in inducing fusion. |

| Lag Time | The delay before a significant increase in fluorescence is observed. | May indicate the time required for peptide binding, insertion, and oligomerization. |

Table 2: Key parameters for analyzing fusion kinetics.

Conclusion

The synthetic peptide this compound offers a promising tool for dissecting the molecular events of viral membrane fusion. Its rational design, incorporating features of known fusogenic peptides, makes it an ideal candidate for systematic studies. The protocols detailed in these application notes provide a robust framework for characterizing its fusogenic activity using well-established fluorescence-based assays. By carefully controlling experimental parameters and analyzing the kinetics and efficiency of lipid and content mixing, researchers can gain valuable insights into the fundamental mechanisms of membrane fusion, which can aid in the development of novel antiviral therapeutics that target this essential step in the viral life cycle.

References

-

Exploring the Mechanism of Viral Peptide-Induced Membrane Fusion. PubMed. [Link]

-

Liposome Extrusion - Life Science. Sterlitech. [Link]

-

Lipids as modulators of membrane fusion mediated by viral fusion proteins. PMC. [Link]

-

Viral fusion proteins of classes II and III but not of class I sense the lipid composition of host membranes. bioRxiv. [Link]

-

Preparing Large, Unilamellar Vesicles by Extrusion (LUVET). Avanti Polar Lipids. [Link]

-

Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide. PubMed. [Link]

-

Control of Membrane Fusion Mechanism by Lipid Composition: Predictions from Ensemble Molecular Dynamics. PLOS Computational Biology. [Link]

-

Mechanism of Membrane Fusion: Interplay of Lipid and Peptide. PMC. [Link]

-

Membrane fusion induced by a short fusogenic peptide is assessed by its insertion and orientation into target bilayers. PubMed. [Link]

-

Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide. ResearchGate. [Link]

-

Kinetics of fusion in the presence of different peptide to lipid ratios... ResearchGate. [Link]

-

Pore Formation by T3SS Translocators: Liposome Leakage Assay. Springer Nature Experiments. [Link]

-

Lipid and Lipidation in Membrane Fusion. PMC. [Link]

-

Sulforhodamine B (SRB) Assay Protocol. Creative Bioarray. [Link]

-

Antimicrobial activity and stability of the d-amino acid substituted derivatives of antimicrobial peptide polybia-MPI. PMC. [Link]

-

FRET in Membrane Biophysics: An Overview. PMC. [Link]

-

Cell-Penetrating Peptide Induces Leaky Fusion of Liposomes Containing Late Endosome-Specific Anionic Lipid. PMC. [Link]

-

Molecular Dynamics Investigation of Lipid-Specific Interactions with a Fusion Peptide. MDPI. [Link]

-

Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. PMC. [Link]

-

The rate of lipid transfer during fusion depends on the structure of fluorescent lipid probes: a new chain-labeled lipid transfer probe pair. PubMed. [Link]

-

Antimicrobial peptide interactions with bacterial cell membranes. Taylor & Francis Online. [Link]

-

Membrane Association, Electrostatic Sequestration, and Cytotoxicity of Gly-Leu-Rich Peptide Orthologs with Differing Functions. ResearchGate. [Link]

-

Peptide-Mediated Liposome Fusion: The Effect of Anchor Positioning. PMC. [Link]

-

Negatively Charged Amino Acids. JPT Peptide Technologies. [Link]

-

SNARE mimic peptide triggered membrane fusion kinetics revealed using single particle techniques. University of Groningen. [Link]

-

D-amino acid substitution and cyclisation enhance the stability and antimicrobial activity of arginine-rich peptides. bioRxiv. [Link]

-

Viral fusion peptides and identification of membrane-interacting segments. PubMed. [Link]

-

D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics. Frontiers. [Link]

-

Peptide–Membrane Binding: Effects of the Amino Acid Sequence. NJIT. [Link]

-

Influence of Glutamic Acid Residues and pH on the Properties of Transmembrane Helices. NIH. [Link]

-

Engineered biomimetic nanoabsorbent for cellular detoxification of chemotherapeutics. The Royal Society of Chemistry. [Link]

-

Effects of Net Charge and the Number of Positively Charged Residues on the Biological Activity of Amphipathic α-Helical Cationic Antimicrobial Peptides. PMC. [Link]

-

The Interfacial Interactions of Glycine and Short Glycine Peptides in Model Membrane Systems. MDPI. [Link]

-

Problem 28 Consider the peptides Ser Glu-Gl.... Vaia. [Link]

-

Analysis and de novo design of membrane-interactive peptides. PMC. [Link]

-

The Structures of Heterogeneous Membranes and Their Interactions with an Anticancer Peptide: A Molecular Dynamics Study. MDPI. [Link]

-

Best protocol to label the membrane with N-(lissamine rhodamine B sulfonyl)-phosphatidylethanolamine (N-Rh-PE)?. ResearchGate. [Link]

-

Sequence dependent folding motifs of the secondary structures of Gly-Pro and Pro-Gly containing oligopeptides. RSC Publishing. [Link]

-

A negatively charged anchor residue promotes high affinity binding to the MHC class II molecule I-Ak. PubMed. [Link]

-

Glycine biochemistry. YouTube. [Link]

Sources

- 1. L-Glutamyl-glycine | C7H12N2O5 | CID 6427052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Antimicrobial activity and stability of the d-amino acid substituted derivatives of antimicrobial peptide polybia-MPI - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lipid-Mixing Assays of Membrane Fusion—Note 13.1 | Thermo Fisher Scientific - CN [thermofisher.cn]

- 4. jpt.com [jpt.com]

- 5. web.njit.edu [web.njit.edu]

- 6. Mechanism of Membrane Fusion: Interplay of Lipid and Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Exploring the Mechanism of Viral Peptide-Induced Membrane Fusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pnas.org [pnas.org]

- 11. Peptide-Mediated Liposome Fusion: The Effect of Anchor Positioning - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Lipids as modulators of membrane fusion mediated by viral fusion proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Viral fusion proteins of classes II and III but not of class I sense the lipid composition of host membranes | bioRxiv [biorxiv.org]

- 14. FRET in Membrane Biophysics: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The rate of lipid transfer during fusion depends on the structure of fluorescent lipid probes: a new chain-labeled lipid transfer probe pair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. Pore Formation by T3SS Translocators: Liposome Leakage Assay | Springer Nature Experiments [experiments.springernature.com]

- 19. zellx.de [zellx.de]

- 20. content.abcam.com [content.abcam.com]

Troubleshooting & Optimization

Technical Support Center: Solubilization Strategies for Octapeptide [Gly-Glu-Gly-Phe-Leu-Gly-D-Phe-Leu]

Technical Snapshot & Physicochemical Profile[2][3]

Before attempting solubilization, it is critical to understand the molecular "personality" of this octapeptide.[1][2][3] The difficulty in dissolving this sequence arises from the competition between its single ionizable acidic residue and its significant hydrophobic bulk.

| Property | Value / Description | Impact on Solubility |

| Sequence | H-Gly-Glu-Gly-Phe-Leu-Gly-D-Phe-Leu-OH | 50% Hydrophobic (Phe, Leu, D-Phe, Leu) |

| Molecular Weight | ~854.9 g/mol | Mid-sized; prone to secondary structure formation.[4][1] |

| Isoelectric Point (pI) | ~3.8 - 4.2 | Critical Danger Zone. At pH ≈ 4, net charge is 0, leading to maximum aggregation/precipitation.[4][1] |

| Charge @ pH 7 | Net Negative (-1 to -2) | Deprotonated Glu and C-terminus provide the only solubility handles.[4] |

| Stereochemistry | Contains D-Phe (Position 7) | Expert Insight: The D-isomer disrupts naturally occurring |

Diagnostic Decision Tree (Workflow)

Do not guess. Follow this logic gate to determine the optimal solvent system for your specific application.

Figure 1: Decision matrix for solubilizing this compound based on experimental constraints.

Troubleshooting Guide (FAQs)

Q1: I added water, and the peptide formed a cloudy suspension. Vortexing didn't help. Why?

The Science: You are likely fighting the Isoelectric Point (pI) . At neutral pH (water is often slightly acidic, pH ~5.5-6.0 due to dissolved CO2), this peptide is close to its pI (~4.0).[4][1] At the pI, the zwitterionic form dominates (N-term is positive, C-term/Glu are partially negative), resulting in a net charge of zero.[1] Without electrostatic repulsion, the hydrophobic residues (Phe, Leu) stick together via Van der Waals forces, causing precipitation.[1]

The Fix: You must move the pH away from 4.0. Since the peptide contains Glutamic Acid (Glu), raising the pH is more effective than lowering it.

-

Action: Add 0.1M Ammonium Hydroxide (NH4OH) dropwise until the solution clears. Target pH 8.0–9.0.

Q2: Why use Ammonium Hydroxide (NH4OH) instead of NaOH?

Expertise & Experience: While NaOH works, it is a non-volatile salt.[1] If you inject a peptide dissolved in NaOH into an LC-MS, the sodium ions can suppress ionization and form adducts (M+Na)+, complicating data analysis.[1]

-

Protocol: NH4OH is volatile.[4] It evaporates during lyophilization or MS desolvation, leaving your sample salt-free.[4][1]

Q3: I need a high concentration stock (10 mM) for a library screen. Water/Base isn't working.

The Science: At high concentrations (>1 mg/mL), the hydrophobic density of the Phe/Leu clusters overcomes the charge repulsion provided by the single Glu residue.[1] The Fix: Use DMSO (Dimethyl Sulfoxide) .[5]

-

Action: Dissolve the peptide in a minimal volume of 100% DMSO first. This "wets" the hydrophobic core. Then, slowly dilute with water/buffer to the desired concentration.[1][3][5][6]

-

Warning: Ensure the final DMSO concentration is <1% (v/v) if used on live cells.[5]

Q4: Does the D-Phe residue affect how I treat the sample?

The Science: Yes, but positively.[1] All-L peptides with alternating hydrophobic residues often form amyloid-like

-

Implication: If you see a gel, it is likely a "soft" hydrophobic aggregate rather than a hard amyloid fibril.[1] Sonication is highly effective here.

Standard Operating Procedures (SOPs)

Protocol A: The "Alkaline Shift" (Preferred for Biological Assays)

Use this method to avoid organic solvents.

-

Weighing: Weigh the lyophilized peptide into a sterile microcentrifuge tube.

-

Initial Wetting: Add sterile water to 80% of the final target volume.

-

Observation: The solution will likely be cloudy.

-

-

Titration:

-

Prepare a 1% Ammonium Hydroxide (NH4OH) solution (dilute stock 28-30% ammonia).

-

Add 1% NH4OH in 5 µL increments , vortexing for 10 seconds after each addition.

-

-